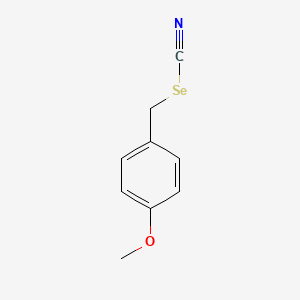![molecular formula C16H18ClNO3 B14477178 2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine CAS No. 66533-24-2](/img/structure/B14477178.png)
2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group and a trimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with 4-methylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group .
Aplicaciones Científicas De Investigación
2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to and inhibiting enzymes or receptors involved in disease pathways. The trimethoxyphenyl group is known to enhance binding affinity and specificity, while the pyridine ring can interact with aromatic residues in the target protein .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzyl Chloride: Shares the trimethoxyphenyl group but lacks the pyridine ring.
4-Methylpyridine: Contains the pyridine ring but lacks the chloromethyl and trimethoxyphenyl groups.
2-Chloromethyl-4-methylpyridine: Similar structure but without the trimethoxyphenyl group.
Uniqueness
2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine is unique due to the combination of the trimethoxyphenyl group and the pyridine ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
66533-24-2 |
|---|---|
Fórmula molecular |
C16H18ClNO3 |
Peso molecular |
307.77 g/mol |
Nombre IUPAC |
2-[chloro-(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine |
InChI |
InChI=1S/C16H18ClNO3/c1-10-5-6-18-12(7-10)15(17)11-8-13(19-2)16(21-4)14(9-11)20-3/h5-9,15H,1-4H3 |
Clave InChI |
QYOZKEVVDLWVNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C(C2=CC(=C(C(=C2)OC)OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


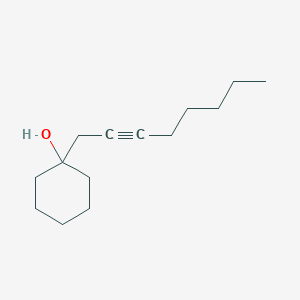
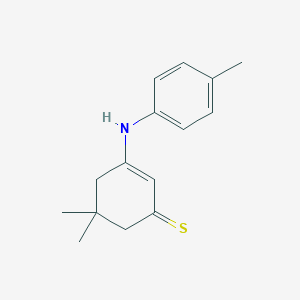
![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
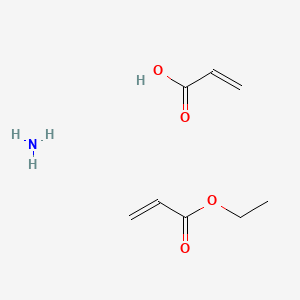

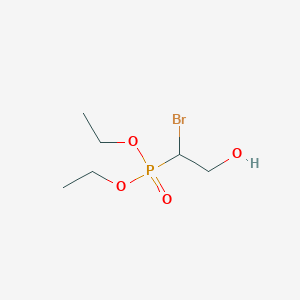
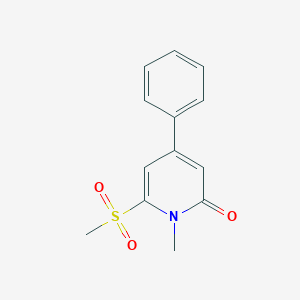
![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)
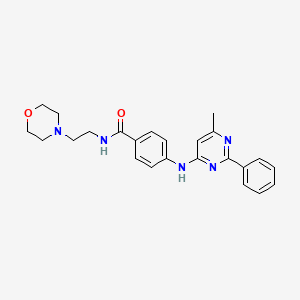
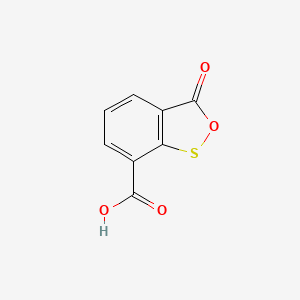
![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)
![Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14477161.png)

